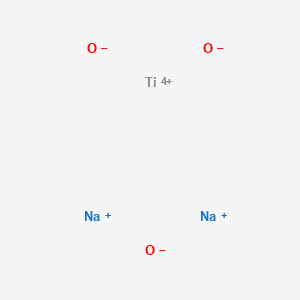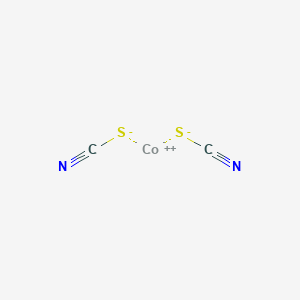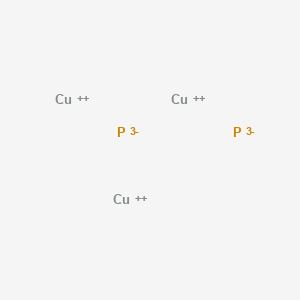![molecular formula C8H9N3O B079790 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one CAS No. 13925-33-2](/img/structure/B79790.png)
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one, also known as DPP6, is a chemical compound that belongs to the pyrrolopyrimidine family. It has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves its interaction with the N-terminal domain of Kv4 channels. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one binds to a conserved site on the channel, which leads to a reduction in the current density of the channel. This results in a decrease in the amplitude and frequency of action potentials in neurons. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one also affects the kinetics of the channel, leading to a slower recovery from inactivation.
生化和生理效应
The biochemical and physiological effects of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one have been extensively studied in vitro and in vivo. In vitro studies have shown that 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can modulate the activity of Kv4 channels in a dose-dependent manner. In vivo studies have demonstrated that 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can affect neuronal excitability and synaptic plasticity in the brain. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has also been implicated in the regulation of cardiac function, where it modulates the activity of Kv4 channels in the heart.
实验室实验的优点和局限性
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and can be used to modulate the activity of Kv4 channels in a precise manner. However, there are also limitations to the use of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one in lab experiments. Its effects on other ion channels and receptors are not well understood, which could lead to off-target effects. Additionally, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has a relatively short half-life, which can limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one. One area of focus is the development of more selective modulators of Kv4 channels, which could be used to study the role of these channels in neuronal function and disease. Another area of research is the identification of other proteins that interact with 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one, which could provide insights into its broader physiological functions. Additionally, there is a need for more in vivo studies to better understand the effects of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one on neuronal and cardiac function.
Conclusion
In conclusion, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one is a promising compound with potential applications in scientific research. Its well-defined mechanism of action and ability to modulate the activity of Kv4 channels make it a valuable tool for studying neuronal excitability and synaptic plasticity. However, further research is needed to fully understand its physiological functions and potential therapeutic applications.
合成方法
The synthesis of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves a multi-step process that includes the reaction of ethyl cyanoacetate with 2,4-diaminopyrimidine, followed by cyclization and dehydration to form the final product. The synthesis method is relatively straightforward and has been optimized to produce high yields of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one.
科学研究应用
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has been extensively studied for its potential applications in scientific research. It has been identified as a modulator of voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has been shown to interact with Kv4.2 and Kv4.3 channels, which are important for the generation of action potentials in neurons. By modulating the activity of these channels, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can affect neuronal firing patterns and synaptic plasticity.
属性
CAS 编号 |
13925-33-2 |
|---|---|
产品名称 |
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one |
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC 名称 |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H9N3O/c1-6(12)11-3-7-2-9-5-10-8(7)4-11/h2,5H,3-4H2,1H3 |
InChI 键 |
UCDDWBVLTFCBJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=CN=CN=C2C1 |
规范 SMILES |
CC(=O)N1CC2=CN=CN=C2C1 |
其他 CAS 编号 |
13925-33-2 |
同义词 |
5H-Pyrrolo[3,4-d]pyrimidine, 6-acetyl-6,7-dihydro- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



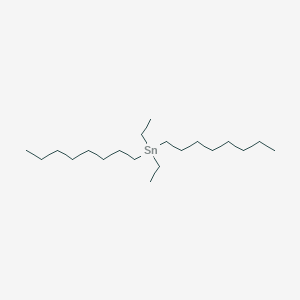
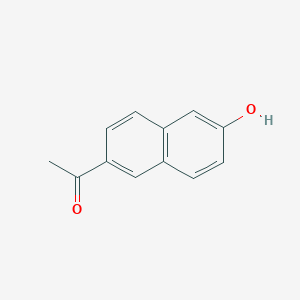
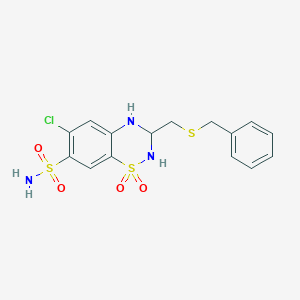


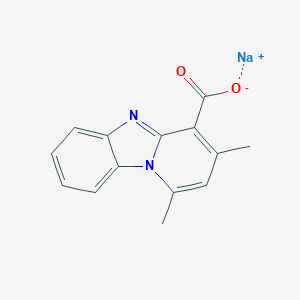
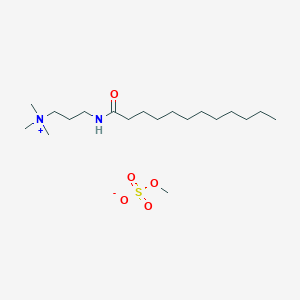
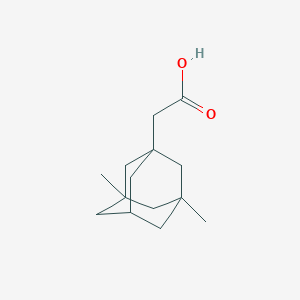
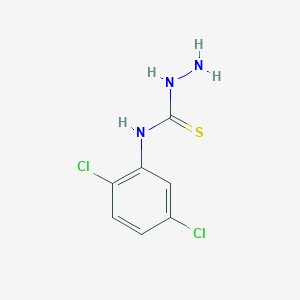

![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
